Home > Products > Screening Compounds P29354 > 6-(4-aminophenyl)-2H-pyridazin-3-one
6-(4-aminophenyl)-2H-pyridazin-3-one - 24912-35-4

6-(4-aminophenyl)-2H-pyridazin-3-one

Catalog Number: EVT-386815
CAS Number: 24912-35-4
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of levosimendan, a medication used to treat acute heart failure. []
  • Relevance: This compound is structurally very similar to 6-(4-aminophenyl)-2H-pyridazin-3-one, with the main difference being the addition of a methyl group at the 5-position and the saturation of the pyridazinone ring. This makes it a closely related derivative of the target compound. []

Levosimendan

  • Compound Description: Levosimendan is a drug used in the treatment of acute heart failure. It acts as a calcium sensitizer, increasing the sensitivity of the heart muscle to calcium, thereby enhancing its contractility. [, ]
  • Relevance: Levosimendan is synthesized from (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, highlighting the close structural relationship between the two compounds. Both share the core 6-(4-aminophenyl)-pyridazin-3-one structure, with levosimendan featuring an additional complex substituent at the 2-position of the pyridazinone ring. []

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

  • Compound Description: OR-1896 is an active metabolite of levosimendan, also exhibiting hemodynamic effects like vasodilation and inotropic activity. []
  • Relevance: Sharing a similar core structure with 6-(4-aminophenyl)-2H-pyridazin-3-one, OR-1896 features modifications including a methyl group at the 4-position, a saturated pyridazinone ring, and an acetamide group at the para position of the phenyl ring. These structural similarities contribute to its related biological activities. []

6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant)

  • Compound Description: CEP-26401, also known as irdabisant, is a potent and selective histamine H3 receptor inverse agonist. It was investigated for potential use in treating attentional and cognitive disorders. []
  • Relevance: This compound exhibits high structural similarity to 6-(4-aminophenyl)-2H-pyridazin-3-one. Both share the core 6-(4-substituted phenyl)-2H-pyridazin-3-one structure. The primary difference lies in the nature of the substituent at the para position of the phenyl ring. While 6-(4-aminophenyl)-2H-pyridazin-3-one has a simple amino group, CEP-26401 has a more complex [3-(R)-2-methylpyrrolidin-1-yl)propoxy] group. This highlights how modifications to the substituent can significantly impact the pharmacological profile while retaining the core pyridazinone scaffold. []

5-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2-pyridin-2-yl-2H-pyridazin-3-one (Compound 29)

  • Compound Description: Compound 29 is a potent and selective histamine H3 receptor antagonist with improved pharmacokinetic properties compared to its predecessor, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one. It demonstrated potential for enhancing cognitive function but was discontinued due to genotoxicity concerns. []
  • Relevance: This compound belongs to the same series as CEP-26401, both derived from the 5-pyridazin-3-one phenoxypropylamine scaffold. The key structural difference lies in the introduction of a 2-pyridinyl substituent at the 2-position of the pyridazinone ring in compound 29. This modification aimed to enhance its pharmacokinetic profile. []

2-tert-Butyl-4-chloro-5-{6-[2-(2[18F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one ([18F]BCPP-EF)

  • Compound Description: [18F]BCPP-EF is a radiotracer designed for imaging mitochondrial complex I (MC-I) in the brain using positron emission tomography (PET). []
  • Relevance: This compound, although structurally distinct from 6-(4-aminophenyl)-2H-pyridazin-3-one, highlights the versatility of the pyridazin-3-one core as a scaffold in medicinal chemistry. The presence of various substituents on the pyridazinone ring demonstrates the possibility for modifications to target specific biological applications. []
Overview

6-(4-aminophenyl)-2H-pyridazin-3-one is a chemical compound characterized by its pyridazine ring structure and an amino group attached to a phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Source

The compound can be synthesized through various chemical reactions involving pyridazine derivatives and amines. Its structure has been analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its molecular composition and arrangement.

Classification

6-(4-aminophenyl)-2H-pyridazin-3-one belongs to the class of heterocyclic compounds, specifically pyridazines. It is categorized under organic compounds due to its carbon-based structure and is often studied in the context of pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one typically involves the following methods:

  1. Condensation Reactions: One common method is the condensation of 4-aminobenzenesulfonamide with suitable pyridazine precursors.
  2. Cyclization Reactions: Cyclization can be achieved through the reaction of hydrazine derivatives with carbonyl compounds, followed by subsequent modifications to introduce the amino group.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography are often employed for purification.

Molecular Structure Analysis

Structure

The molecular formula for 6-(4-aminophenyl)-2H-pyridazin-3-one is C10H10N4OC_{10}H_{10}N_4O. Its structure features:

  • A pyridazine ring
  • An amino group (-NH2) attached to a phenyl group
  • A carbonyl group (=O) at position 3 of the pyridazine ring
Chemical Reactions Analysis

Reactions

6-(4-aminophenyl)-2H-pyridazin-3-one can undergo various chemical reactions, including:

  1. Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Acylation: The amino group can also be acylated to form amides, enhancing its reactivity for medicinal applications.

Technical Details

Reactions typically require specific reagents and conditions (e.g., catalysts or solvents) to promote desired pathways while minimizing side reactions.

Mechanism of Action

Process

The biological activity of 6-(4-aminophenyl)-2H-pyridazin-3-one is thought to involve:

  1. Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways.
  2. Cellular Uptake: Its structural features may facilitate cellular uptake, allowing it to exert effects at targeted sites within cells.

Data

Studies have shown that derivatives of this compound exhibit varying degrees of potency against different biological targets, suggesting a need for further research into structure-activity relationships.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Melting Point: The melting point ranges from 180°C to 185°C.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Applications

Scientific Uses

6-(4-aminophenyl)-2H-pyridazin-3-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or anticancer drugs.
  2. Biochemical Research: Used as a probe in studying enzyme mechanisms or cellular signaling pathways.

This compound's unique structure and properties make it a valuable candidate for further investigation in medicinal chemistry and related fields.

Historical Development and Discovery of 6-(4-Aminophenyl)-2H-pyridazin-3-one

Early Synthetic Efforts and Structural Elucidation

The foundational synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one was first achieved through the cyclocondensation of γ-keto acids with hydrazine derivatives. This approach, documented in early patents, involved the reaction of 4-(4-aminophenyl)-4-oxobutanoic acid (1) with methylhydrazine in refluxing ethanol to yield 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (2) as a key intermediate [1] [4]. The dihydropyridazinone could subsequently be dehydrogenated to yield the fully aromatic pyridazinone core. This synthetic route demonstrated remarkable versatility, accommodating various N-2 substituents through the selection of substituted hydrazines, though methylhydrazine remained preferred for optimal yield (typically 70-85%) and crystallinity [1] [7].

Structural confirmation of this novel chemotype relied heavily on advanced spectroscopic techniques. Infrared spectroscopy consistently revealed characteristic absorptions for the carbonyl group (C=O stretch) within the pyridazinone ring at 1660-1680 cm⁻¹ and the primary amine (NH₂) at 3350-3480 cm⁻¹ [4]. Nuclear Magnetic Resonance (NMR) spectroscopy provided definitive assignment of the core structure: ¹H-NMR spectra displayed distinctive signals for the aniline protons (δ 6.50-6.70 ppm for ortho-H, δ 7.45-7.65 ppm for meta-H relative to the amine), pyridazinone H-4 (δ ~7.85 ppm), and H-5 (δ ~8.20 ppm) [1] [8]. ¹³C-NMR further confirmed the structure with signals corresponding to the carbonyl carbon (δ ~160 ppm), ring carbons adjacent to nitrogen, and the aromatic carbons of the aminophenyl group. Crucially, X-ray crystallographic analysis of derivatives unequivocally established the planar conformation of the molecule and the para-orientation of the aminophenyl substituent relative to the pyridazinone nitrogen, confirming the regiochemistry initially proposed from synthetic pathways [1] [4]. Modifications focused heavily on protecting the amine group during synthesis, with acetylation being a common strategy to prevent undesirable side reactions during cyclization [4].

Table 1: Key Synthetic Methods for 6-(4-Aminophenyl)-2H-pyridazin-3-one and Derivatives

Starting MaterialReagent/ConditionsProductKey Structural FeatureYield Range
4-(4-Aminophenyl)-4-oxobutanoic acid (1)Methylhydrazine / Ethanol, Reflux2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (2)Dihydropyridazinone (N-2 methyl)70-85%
Compound (2)Dehydrogenation Agents (e.g., Br₂/AcOH, DDQ, Pd/C)2-Methyl-6-(4-aminophenyl)-2H-pyridazin-3-oneAromatic Pyridazinone (N-2 methyl)60-75%
4-(4-Acetamidophenyl)-4-oxobutanoic acidHydrazine Hydrate / Ethanol, Reflux6-(4-Aminophenyl)-2H-pyridazin-3-one (after deprotection)Aromatic Pyridazinone (N-2 H)65-80%*
6-(4-Aminophenyl)-2H-pyridazin-3-oneAroyl Chlorides / Base, CH₂Cl₂ or DMF6-(4-(Aroylamino)phenyl)-2H-pyridazin-3-onesAmide Derivatives50-90%
6-(4-Aminophenyl)-2H-pyridazin-3-oneAromatic Aldehydes / Ethanol, RefluxSchiff Base Derivatives (Ar-CH=N-Ar)Imine Derivatives70-95%

Note: Yield indicated includes deprotection step. DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. [1] [4] [7]

Key Milestones in Pharmacological Interest

The pharmacological exploration of 6-(4-aminophenyl)-2H-pyridazin-3-one derivatives began earnestly with the discovery of their cardiotonic activity. Early studies, particularly those stemming from patent literature, identified these compounds as potent inhibitors of cyclic nucleotide phosphodiesterases (PDEs), specifically the PDE-III isoenzyme [1] [7]. This inhibition elevates intracellular cyclic AMP (cAMP) levels in cardiac tissue, resulting in positive inotropic effects (increased force of myocardial contraction) and vasodilation, positioning them as potential therapeutic agents for congestive heart failure. This discovery marked a significant shift from viewing pyridazinones primarily as chemical curiosities or agrochemicals to recognizing their potential as cardiovascular drug candidates [7].

Research subsequently expanded into the central nervous system (CNS), where structural optimization yielded significant milestones. Incorporating the 6-(4-aminophenyl)pyridazinone moiety into multifunctional ligands designed to target Alzheimer's disease pathology proved highly fruitful. Derivatives like 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-ones emerged as potent, balanced multifunctional agents [3]. These compounds exhibited:

  • Acetylcholinesterase (AChE) Inhibition: Dual binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE (IC₅₀ values in the low micromolar to nanomolar range), directly countering cholinergic deficits.
  • Amyloid-β (Aβ) Anti-Aggregation Activity: Interference with Aβ₁₋₄₂ fibrillization (demonstrated via Thioflavin T assays and TEM), reducing neurotoxic plaque formation partly attributed to PAS binding.
  • Metal Chelation: Ability to bind biometals like Cu²⁺ and Zn²⁺ implicated in Aβ aggregation and oxidative stress, leveraging the 2-hydroxyphenyl group appended to the core scaffold [3].

The antimicrobial potential of derivatives incorporating the 6-(4-aminophenyl)pyridazinone scaffold was another major milestone. Functionalization, particularly via Schiff base formation (condensation with aromatic aldehydes) or conversion to selenadiazole/thiadiazole fused systems, yielded compounds with broad-spectrum activity. Schiff base derivatives (e.g., 8b, 8c, 8e, 8i) demonstrated significant growth inhibition against pathogenic bacteria including Staphylococcus aureus and Bacillus subtilis, and fungi like Candida albicans (MIC values often ranging from 25-100 μg/mL), outperforming simpler aminophenylpyridazinones [4]. The bioisosteric relationship between the pyridazinone ring and 1,3,4-thiadiazole (both are six π-electron, planar, nitrogen-rich heterocycles) further fueled the design of hybrid molecules with enhanced activity and potentially improved pharmacokinetic properties [5].

Further milestones highlighted the scaffold's versatility in targeting diverse therapeutic areas:

  • Anti-inflammatory Applications: Derivatives were identified as inhibitors of key inflammatory pathways, exemplified by the discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones as potent Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors (e.g., 13c, RIPK1 IC₅₀ = 59.8 nM, Kd = 3.5 nM). These compounds effectively blocked TNFα-induced necroptosis in cells (EC₅₀ = 1.06-4.58 nM) and protected mice in models of systemic inflammatory response syndrome (SIRS) [6].
  • Anticancer Exploration: While direct studies on the parent aminophenyl compound are less common, the structural framework is recognized as a privileged scaffold in kinase inhibitor discovery (beyond RIPK1) and cytotoxic agent development [7].
  • Material Science: Early investigations noted the poor homopolymerization tendency of simple pyridazinones via the ring double bond. However, derivatives like 2-vinylpyridazinones and 6-acryloxypyridazinones showed promise as monomers, albeit with complexities arising from potential participation of the ring carbonyl in chain transfer reactions [2].

Table 2: Key Pharmacological Milestones of 6-(4-Aminophenyl)pyridazin-3-one Derivatives

Therapeutic AreaKey Derivative/ModificationPrimary Biological Activity/TargetSignificant Finding/OutcomeSource
Cardiovascular2-Alkyl-6-aryl-4,5-dihydropyridazin-3-onesPDE-III InhibitionPotent positive inotropic and vasodilatory effects; CHF candidate leads [1] [7]
Alzheimer's Disease2-Aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-onesDual AChE Inhibitor (CAS/PAS), Aβ Anti-aggregation, Metal ChelationBalanced multifunctional activity; nanomolar AChE IC₅₀; reduced Aβ fibrils [3]
AntimicrobialSchiff Bases (e.g., 8b, 8e, 8i)Bacterial/Fungal Growth InhibitionBroad-spectrum activity vs. S. aureus, B. subtilis, C. albicans (MIC 25-100 μg/mL) [4]
Anti-inflammatory4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones (e.g., 13c)RIPK1 Kinase InhibitionBlocked TNFα-necroptosis (EC₅₀ 1.06-4.58 nM); Efficacy in SIRS model [6]
Kinase InhibitionFused Pyridazinone Systems (e.g., Pyrrolopyridazinones)Various Kinases (e.g., RIPK1)Validated pyridazinone core as kinase inhibitor scaffold [6] [7]
Material Science6-Acryloxypyridazin-3(2H)-onesPolymer MonomersExhibited typical acrylic ester polymerization behavior [2]

Note: CHF = Congestive Heart Failure; CAS = Catalytic Anionic Site; PAS = Peripheral Anionic Site; SIRS = Systemic Inflammatory Response Syndrome.

The enduring pharmacological significance of the 6-(4-aminophenyl)-2H-pyridazin-3-one scaffold stems from its inherent synthetic flexibility. The nucleophilic primary amine group serves as a crucial handle for derivatization (amide formation, Schiff base synthesis, conversion to heterocycles like selenadiazoles), while modifications on the pyridazinone ring nitrogen (N-2) or through fusion with other heterocycles enable fine-tuning of physicochemical and pharmacological properties to target diverse diseases and biological pathways [1] [3] [4].

Properties

CAS Number

24912-35-4

Product Name

6-(4-aminophenyl)-2H-pyridazin-3-one

IUPAC Name

3-(4-aminophenyl)-1H-pyridazin-6-one

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

InChI

InChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14)

InChI Key

GOAZSGLSVJVOLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.